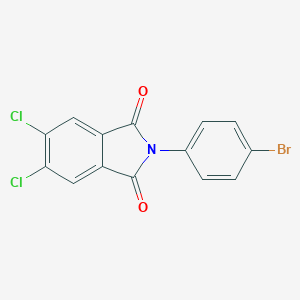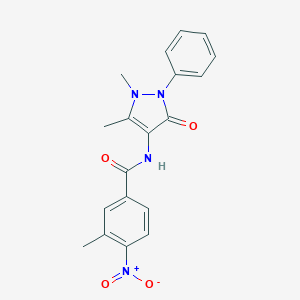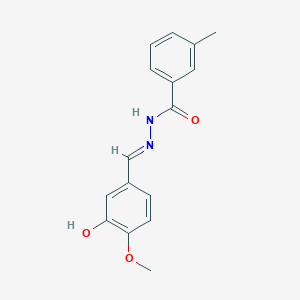
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom on the phenyl ring and two chlorine atoms on the isoindole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione typically involves the reaction of 4-bromoaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which have different chemical and physical properties depending on the substituents introduced.
Scientific Research Applications
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione involves its interaction with specific molecular targets in the body. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-phenyl)-5,6-dichloro-isoindole-1,3-dione
- 2-(4-Fluoro-phenyl)-5,6-dichloro-isoindole-1,3-dione
- 2-(4-Methyl-phenyl)-5,6-dichloro-isoindole-1,3-dione
Uniqueness
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom increases the compound’s reactivity and allows for the introduction of various functional groups through substitution reactions. This makes it a versatile compound for use in different scientific research applications.
Properties
Molecular Formula |
C14H6BrCl2NO2 |
|---|---|
Molecular Weight |
371g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO2/c15-7-1-3-8(4-2-7)18-13(19)9-5-11(16)12(17)6-10(9)14(18)20/h1-6H |
InChI Key |
ACMFQOWGAGFFDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-[(E)-(1H-pyrrol-2-ylmethylene)amino]phenyl]-](/img/structure/B387528.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B387529.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B387533.png)
![4-[4-[(E)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B387535.png)
![2-(3-{2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B387537.png)
![4-(4-bromophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387541.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B387542.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole](/img/structure/B387543.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B387546.png)
![4-ethoxy-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B387548.png)
![1-{3-[({5-Nitro-2-thienyl}methylene)amino]phenyl}ethanone](/img/structure/B387549.png)

![2-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}benzonitrile](/img/structure/B387553.png)
